molecular formula C7H13ClO3S B13518372 (6-Methyloxan-2-yl)methanesulfonyl chloride

(6-Methyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B13518372
M. Wt: 212.70 g/mol
InChI Key: XFTNCRHZKGENJY-UHFFFAOYSA-N
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Description

(6-Methyloxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S It is a derivative of oxane (tetrahydropyran) and features a methanesulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyloxan-2-yl)methanesulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyloxan-2-ol, which is commercially available or can be prepared from 6-methyl-2-hexanol through cyclization.

    Sulfonylation: The hydroxyl group of 6-methyloxan-2-ol is converted to a methanesulfonyl chloride group using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of safer and more efficient reagents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Methyloxan-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed under oxidative conditions.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Methyloxan-2-yl)methanesulfonyl chloride is used as a sulfonylating agent to introduce the methanesulfonyl group into various substrates. This modification can enhance the reactivity and stability of the resulting compounds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the materials science industry, this compound is used in the synthesis of specialty polymers and resins

Mechanism of Action

The mechanism by which (6-Methyloxan-2-yl)methanesulfonyl chloride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonic acid derivatives. These modifications can alter the biological activity of the target molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but lacks the oxane ring structure.

    (4-Methyloxan-2-yl)methanesulfonyl Chloride: A structural isomer with the methyl group at a different position on the oxane ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride with a toluene ring instead of an oxane ring.

Uniqueness

(6-Methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxane ring, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

(6-methyloxan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

XFTNCRHZKGENJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(O1)CS(=O)(=O)Cl

Origin of Product

United States

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